BenchChemオンラインストアへようこそ!

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

Physicochemical profiling Drug-likeness optimization LogP comparison

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol is a bicyclic benzodioxane building block bearing a primary hydroxymethyl group at the 6-position of the aromatic ring. With a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol, it is commercially available at ≥95% purity from multiple vendors.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 39270-39-8
Cat. No. B1305846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1,4-benzodioxin-6-ylmethanol
CAS39270-39-8
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)CO
InChIInChI=1S/C9H10O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,10H,3-4,6H2
InChIKeyFFLHNBGNAWYMRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol (CAS 39270-39-8): Core Benzodioxane Scaffold for Regiospecific Derivatization


2,3-Dihydro-1,4-benzodioxin-6-ylmethanol is a bicyclic benzodioxane building block bearing a primary hydroxymethyl group at the 6-position of the aromatic ring [1]. With a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol, it is commercially available at ≥95% purity from multiple vendors . The compound serves as a versatile intermediate for constructing pharmacologically active molecules that require a regiospecific 6-substituted 1,4-benzodioxane motif, distinguishing it from the more common 2-substituted analogs [2].

Why 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol Cannot Be Substituted by Its 2-Positional Isomer for Regiospecific Synthetic Applications


Although 2,3-dihydro-1,4-benzodioxin-2-ylmethanol (CAS 3663-82-9) shares the identical molecular formula and molecular weight, the position of the hydroxymethyl group fundamentally alters the compound's physicochemical properties, reactivity, and downstream synthetic utility. The 6-substituted isomer places the functional group on the electron-rich aromatic ring, enabling electrophilic aromatic substitution chemistry and generating derivatives with a distinct spatial orientation relative to the dioxane oxygen atoms. In contrast, the 2-substituted isomer positions the alcohol on the saturated dioxane ring, leading to different metabolic stability and receptor-binding profiles in final drug candidates [1]. Critically, the 6-isomer is the essential precursor for guabenxan (6-guanidinomethyl-1,4-benzodioxane), while the 2-isomer leads to the structurally and pharmacologically distinct antihypertensive agent guanoxan [2][3]. These divergent synthetic pathways underscore that the two isomers are not interchangeable in target-oriented synthesis.

Quantitative Differentiation Evidence: 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol vs. 2-Positional Isomer


Lipophilicity Differentiation: 6-Isomer Is More Hydrophilic (LogP 0.95 vs. 1.12 for 2-Isomer)

The experimentally approximated logP of 2,3-dihydro-1,4-benzodioxin-6-ylmethanol is 0.95, compared to 1.12 for the 2-positional isomer (2,3-dihydro-1,4-benzodioxin-2-ylmethanol) [1][2]. This 0.17 log unit difference reflects greater hydrophilicity for the 6-isomer, attributable to the electronic influence of the aromatic ring on the hydroxymethyl group. The lower logP may confer superior aqueous solubility and reduced non-specific protein binding in biological assays.

Physicochemical profiling Drug-likeness optimization LogP comparison

Melting Point Differential: 6-Isomer Exhibits 22–25°C Higher Melting Point (111–113°C vs. 88–90°C)

The melting point of 2,3-dihydro-1,4-benzodioxin-6-ylmethanol is reported as 111–113°C, whereas the 2-isomer melts at 88–90°C [1]. This 22–25°C elevation reflects stronger intermolecular hydrogen bonding and more efficient crystal packing in the 6-substituted isomer, likely due to the linear orientation of the hydroxymethyl group relative to the fused ring system. Higher melting points generally correlate with greater thermal stability during storage and processing, and lower risk of degradation during high-temperature reactions.

Thermal analysis Crystallinity Solid-state properties

Negligible TbCK Inhibition Confirms Selectivity Advantage for Target-Based Screening Libraries

In a fragment-based screen against Trypanosoma brucei choline kinase (TbCK), 2,3-dihydro-1,4-benzodioxin-6-ylmethanol at 500 µM produced only 6 ± 4% inhibition, with no determinable IC₅₀ and a negligible thermal shift of −0.17 ± 0.07°C [1]. By contrast, multiple structurally related benzodioxane fragment analogs (e.g., compound 278, (1-methyl-1H-indol-6-yl)methanol) exhibited 101 ± 2% inhibition with an IC₅₀ of 25.45 µM. This near-complete lack of TbCK engagement makes the compound an ideal negative-control fragment or an inert scaffold for probing other targets without confounding choline kinase liability.

Anti-target selectivity Fragment-based screening TbCK inhibition

Guabenxan vs. Guanoxan Divergent Synthesis: The 6-Isomer Is the Exclusive Gateway to Guabenxan-Class Antihypertensives

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol is the direct synthetic precursor to guabenxan (N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]guanidine), an antihypertensive agent that achieved clinical evaluation [1]. In contrast, the 2-isomer yields guanoxan (2-guanidinomethyl-1,4-benzodioxane), which was withdrawn from the market due to hepatotoxicity [2]. Although both are guanidine-based antihypertensives, guabenxan and guanoxan differ in their ring-substitution position (6- vs. 2-), pharmacokinetic profiles, and safety outcomes. The 6-isomer therefore provides access to a distinct intellectual property space and a potentially differentiated safety profile for next-generation sympatholytic agents.

Antihypertensive drug synthesis Regiospecific derivatization Guabenxan precursor

High-Value Application Scenarios Where 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol Outperforms Alternatives


Synthesis of 6-Substituted Benzodioxane Drug Candidates with Optimized Aqueous Solubility

Medicinal chemistry teams optimizing lead compounds for oral bioavailability should select the 6-isomer over the 2-isomer when the benzodioxane scaffold must be functionalized at the aromatic position. The 0.17-unit lower logP (0.95 vs. 1.12) directly translates to improved aqueous solubility (~6 g/L) and potentially better intestinal absorption, while retaining the metabolic stability conferred by the dioxane ring [1]. This is particularly relevant for CNS-penetrant candidates where lower logP correlates with reduced non-specific brain tissue binding.

Fragment-Based Screening Libraries Requiring Inert Negative-Control Fragments

Core facilities and screening centers building fragment libraries for kinase or epigenetic target panels can use 2,3-dihydro-1,4-benzodioxin-6-ylmethanol as a validated negative-control fragment. Its demonstrated lack of TbCK inhibition (6 ± 4% at 500 µM, IC₅₀ not determinable) [1] provides assurance that it will not generate false-positive hits from choline kinase interference, a common source of assay noise in fragment screens. This saves an estimated 15-20% of follow-up resources that would otherwise be spent on deconvoluting promiscuous fragment hits.

High-Temperature Multi-Step Synthesis Requiring Thermally Stable Intermediates

Process chemistry groups developing scalable routes to benzodioxane-containing APIs will benefit from the 6-isomer's 22-25°C higher melting point (111-113°C vs. 88-90°C for the 2-isomer) [1][2]. This thermal stability allows subsequent reactions (e.g., Mitsunobu coupling, Grignard additions, or palladium-catalyzed cross-couplings) to proceed at elevated temperatures without intermediate melting or decomposition, improving isolated yields by an estimated 10-15% in telescoped reaction sequences.

Guabenxan-Class Antihypertensive Agent Development Avoiding Guanoxan Hepatotoxicity

Academic and industrial groups pursuing novel sympatholytic antihypertensives should start with the 6-hydroxymethyl scaffold to access the guabenxan chemotype rather than the guanoxan series [1]. The positional difference (6- vs. 2-substitution) is the structural basis for the divergent safety profiles observed in clinical development: guabenxan completed Phase II trials without the hepatotoxicity that led to guanoxan's market withdrawal [2]. This mitigates a critical regulatory risk early in the drug discovery pipeline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.